pKa Reduction: A 4-Log Unit Decrease in Basicity Compared to Non-Fluorinated Analog
The pentafluorinated amine exhibits a predicted pKa of 6.24±0.50 . This represents a decrease of approximately 4.3 pKa units relative to its non-fluorinated counterpart, sec-butylamine, which has a reported pKa of 10.56 (at 25°C) [1]. This shift moves the amine's basicity from the highly protonated (charged) state at physiological pH to a predominantly neutral state, profoundly affecting its behavior in biological systems and synthetic reactions.
| Evidence Dimension | Basicity (pKa) |
|---|---|
| Target Compound Data | 6.24±0.50 (Predicted) |
| Comparator Or Baseline | sec-Butylamine: 10.56 (at 25°C) |
| Quantified Difference | ΔpKa ≈ -4.3 |
| Conditions | Predicted values from ChemicalBook; experimental value for sec-butylamine from ChemWhat. |
Why This Matters
This quantitative difference is critical for medicinal chemists designing compounds to passively diffuse across cell membranes (requires neutral species) or to avoid off-target interactions with amine-binding receptors that favor protonated ligands.
- [1] ChemWhat. sec-Butylamine [CAS# 13952-84-6]. https://www.chemwhat.com/sec-butylamine-cas-13952-84-6/ View Source
